molecular formula C17H18N2O3 B7630003 [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone

[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone

Cat. No. B7630003
M. Wt: 298.34 g/mol
InChI Key: BMBADVOJQLCXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature, and its chemical structure is shown below:

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. Specifically, compound X has been shown to interact with certain proteins and enzymes in the body, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
Compound X has been shown to have a wide range of biochemical and physiological effects in both in vitro and in vivo studies. For example, in cancer cells, compound X has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In Alzheimer's disease models, compound X has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are believed to contribute to the development of the disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its high potency and specificity for certain proteins and enzymes. This allows researchers to more precisely study the effects of compound X on specific cellular pathways. However, one limitation of using compound X is its relatively high cost and complexity of synthesis, which can limit its accessibility to some researchers.

Future Directions

There are several potential future directions for research involving compound X. One area of interest is the development of more potent and selective derivatives of compound X for use as drug candidates in various diseases. Another potential direction is the exploration of the effects of compound X on other cellular pathways and signaling molecules, which could lead to the discovery of new therapeutic targets. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its potential side effects in vivo.

Synthesis Methods

The synthesis of compound X involves a complex series of chemical reactions that require specialized knowledge in organic chemistry. The most commonly used method for synthesizing compound X involves the reaction of a pyrrolidine derivative with a benzodioxin compound in the presence of a catalyst. The resulting product is then further reacted with a ketone derivative to yield compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, compound X has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

[1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(18-7-1-2-8-18)14-4-3-9-19(14)13-5-6-15-16(12-13)22-11-10-21-15/h3-6,9,12H,1-2,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBADVOJQLCXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CN2C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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